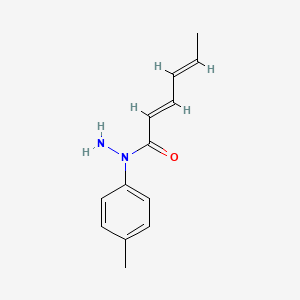
Sorbic acid, 1-p-tolylhydrazide
Descripción general
Descripción
“Sorbic acid, 1-p-tolylhydrazide” is a compound with the molecular formula C13H16N2O . It is a type of compound that is used for reference standards, pharmacological research, and as inhibitors . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Physical And Chemical Properties Analysis
“Sorbic acid, 1-p-tolylhydrazide” is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of “Sorbic acid, 1-p-tolylhydrazide” specifically are not well-documented in the available resources.Aplicaciones Científicas De Investigación
1. Enhancing Antimicrobial Properties in Food and Beverages
Sorbic acid, a widely used food preservative, shows enhanced antimicrobial properties when esterified with glycerol. This modification improves its effectiveness in hydrophilic food formulations, as demonstrated by its increased inhibitory action against microbes like S. griseus and Saccharomyces cerevisiae (Zappaterra et al., 2020).
2. Influence on Yeast Resistance in Food Preservation
The protein Pdr12 in Saccharomyces cerevisiae is induced by sorbic acid, especially in strains isolated from spoiled foods. This induction happens in various environments, including commercial soft drinks. However, maximal levels of Pdr12p do not lead to acquired resistance against sorbic acid, indicating its complexity in yeast resistance mechanisms (Papadimitriou et al., 2007).
3. Impact on Microbial Growth in Food Processing
Sorbic acid exhibits selective inhibitory effects on various microorganisms, including bacteria, yeasts, and filamentous fungi. This property is leveraged in the food industry, particularly in the preservation and fermentation processes, by controlling microbial growth at different pH levels (Bell et al., 1959).
4. Application in Analyzing Triplet-Excited States of Compounds
In environmental science, sorbic acid is used as a probe for quantifying triplet-excited states of organic compounds. This method allows the assessment of formation rates, scavenging rates, and steady-state concentrations of triplets in complex mixtures like natural organic matter, without needing knowledge of their optical properties (Grebel et al., 2011).
5. Investigating its Genotoxicity in Food Products
Sorbic acid's cyclic derivatives, formed under typical food processing conditions, were analyzed for potential mutagenic properties. Studies involving the Ames test and genotoxicity studies with HeLa cells and plasmid DNA indicated that these derivatives do not present mutagenic or genotoxic activities, emphasizing the safety of sorbic acid in processed foods (Ferrand et al., 2000).
6. Use in Polyethylene Food Packaging
Sorbic anhydride, derived from sorbic acid, is used in polyethylene films for food packaging. This application demonstrates the inhibition of fungal growth, thereby enhancing the preservation quality of the packaged food items (Weng & Chen, 1997).
7. Role in Bacterial Stress Response
Sorbic acid induces a nutrient limitation response in Bacillus subtilis, affecting the transcriptional profiling of the bacteria. It triggers changes in cell envelope and multidrug resistance genes, indicating the adaptability of bacteria under sorbic acid stress (van Melis et al., 2011).
8. Interaction with Triplet-State Organic Matter
As a triplet probe, sorbic acid helps understand the reactivity with triplet-excited chromophoric dissolved organic matter in natural waters. This application is crucial for environmental studies focusing on the behavior of organic matter under various conditions (Moor et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Sorbic acid, 1-p-tolylhydrazide is the plasma membrane H⁺-ATPase proton pump . This pump plays a crucial role in maintaining the pH balance within cells and is essential for various cellular processes.
Mode of Action
Sorbic acid, 1-p-tolylhydrazide interacts with its target by inhibiting the activity of the plasma membrane H⁺-ATPase proton pump . This inhibition disrupts the normal functioning of the pump, leading to changes in the pH balance within the cell.
Biochemical Pathways
The inhibition of the plasma membrane H⁺-ATPase proton pump affects various biochemical pathways. These pathways are responsible for maintaining the pH balance within cells and are crucial for cellular metabolism . The disruption of these pathways can lead to changes in cellular processes and can affect the overall functioning of the cell.
Pharmacokinetics
It is known that the compound is stable under certain conditions
Result of Action
The inhibition of the plasma membrane H⁺-ATPase proton pump by Sorbic acid, 1-p-tolylhydrazide leads to changes in the pH balance within the cell . This can affect various cellular processes and can lead to changes in the overall functioning of the cell.
Action Environment
The action of Sorbic acid, 1-p-tolylhydrazide can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be influenced by its lipophilic nature, which reduces its use in hydrophilic food formulations . Additionally, the compound’s stability can be affected by storage conditions .
Propiedades
IUPAC Name |
(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3/b4-3+,6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOGWMMHCFCBL-VNKDHWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)N(C1=CC=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbic acid, 1-p-tolylhydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



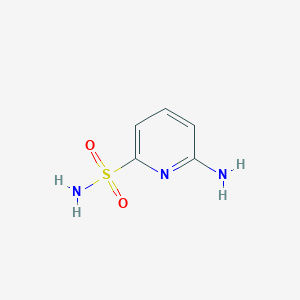
![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)
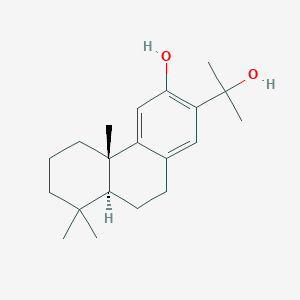

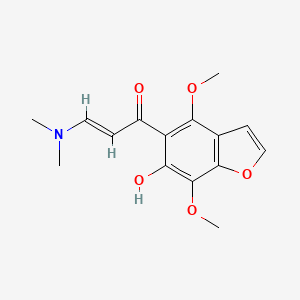
![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)
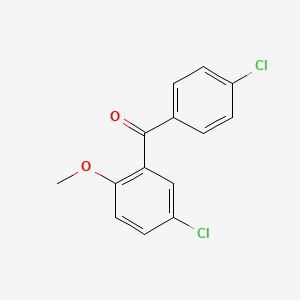
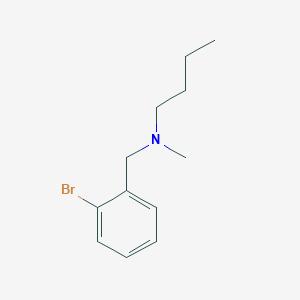


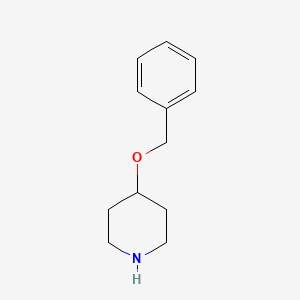
![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)
